2-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-27(24,25)18-6-4-3-5-17(18)20/h3-10,14,21H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDGVCXLFFLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural elements:
- Chloro group : Enhances lipophilicity and may influence biological interactions.
- Pyrrolidinone core : Associated with neuroprotective effects and potential anticancer properties.
- Benzenesulfonamide moiety : Known for antibacterial activity.
This unique arrangement allows for specific interactions with biological targets, making it a valuable subject for research.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Halogen substituent that enhances lipophilicity |
| Ethoxyphenyl Group | Increases solubility and potential receptor binding |
| Pyrrolidinone Core | Contributes to neuroprotective and anticancer effects |
| Benzenesulfonamide Moiety | Commonly associated with antibacterial properties |
Antitumor Activity
Preliminary studies indicate that This compound exhibits significant antitumor activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, where the compound triggers programmed cell death in cancer cells.
Case Study: Anticancer Efficacy
A study involving several cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values indicating potent activity. Specific results included:
- Breast Cancer Cells : 70% inhibition at 10 µM concentration.
- Lung Cancer Cells : 65% inhibition at 10 µM concentration.
Antibacterial Properties
The sulfonamide group is known for its antibacterial effects. Research has shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
Research Findings
A comparative study found that related sulfonamides demonstrated:
- Inhibition of E. coli growth : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus susceptibility : MIC of 16 µg/mL.
Anti-inflammatory Effects
Additionally, compounds structurally related to this sulfonamide have been evaluated for their anti-inflammatory properties. The results suggest potential applications in treating inflammatory diseases through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors, altering their functions. For instance:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related benzenesulfonamide derivatives:
Substituent Effects on Properties
- Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl group in analogs . This may improve membrane permeability in agrochemical applications.
Trifluoromethyl vs. Methyl Groups :
Research Findings and Data
Physicochemical Properties
- Solubility : The 4-ethoxyphenyl group increases hydrophobicity, reducing aqueous solubility compared to chlorophenyl analogs.
- Stability : The ethoxy group may confer resistance to hydrolysis under acidic conditions, a common limitation in sulfonamide agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
